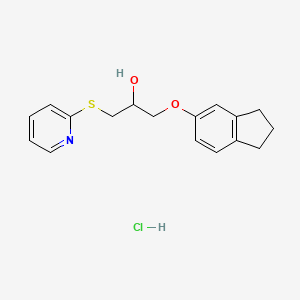

![molecular formula C19H13ClFN5O2 B2906733 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 852440-85-8](/img/structure/B2906733.png)

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with hydrazine to form a hydrazone intermediate, followed by cyclization with ethyl acetoacetate to yield the pyrazolo[3,4-d]pyrimidine core . Subsequent acylation with 4-fluoroaniline and acetyl chloride under basic conditions completes the synthesis . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as using catalysts or varying temperature and solvent systems .

Analyse Des Réactions Chimiques

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents (e.g., ethanol, dichloromethane), varying temperatures, and specific catalysts or bases to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used, often resulting in structurally modified derivatives with potentially enhanced biological activity .

Applications De Recherche Scientifique

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide has been extensively studied for its anticancer properties . It exhibits potent antiproliferative activity against various human cancer cell lines, including gastric, colorectal, and breast cancer cells . The compound induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential . Additionally, it has shown efficacy in reducing tumor growth in vivo without significant adverse effects .

Beyond oncology, this compound is also explored for its potential in treating other diseases, such as inflammatory disorders and neurodegenerative diseases, due to its ability to modulate specific molecular targets . Its versatility in chemical modifications allows researchers to design and synthesize analogs with improved pharmacological profiles .

Mécanisme D'action

The mechanism of action of 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide involves the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival . It targets specific kinases and transcription factors, leading to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins . This results in the induction of programmed cell death (apoptosis) in cancer cells . The compound also interferes with the cell cycle, causing cell cycle arrest at specific phases, further inhibiting cancer cell growth .

Comparaison Avec Des Composés Similaires

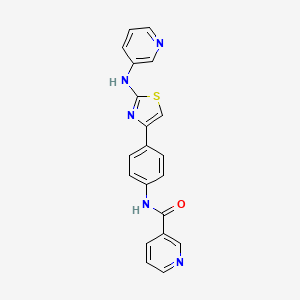

Similar compounds to 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide include other pyrazolo[3,4-d]pyrimidine derivatives and pyrimidine-5-carbonitrile derivatives . These compounds share structural similarities and exhibit comparable biological activities, particularly in anticancer research . the unique substitution pattern and functional groups in this compound confer distinct pharmacological properties, such as enhanced potency and selectivity for certain cancer cell lines .

Similar Compounds

- 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives

- Pyrimidine-5-carbonitrile derivatives

- 4H-pyrido[1,2-a]pyrimidin-4-one derivatives

These compounds are often used as reference points in research to compare efficacy, toxicity, and mechanism of action, aiding in the development of more effective therapeutic agents .

Propriétés

IUPAC Name |

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClFN5O2/c20-12-1-7-15(8-2-12)26-18-16(9-23-26)19(28)25(11-22-18)10-17(27)24-14-5-3-13(21)4-6-14/h1-9,11H,10H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDLJUGMFCFYPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClFN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-2-(3-morpholinopropyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2906650.png)

![N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2906651.png)

![5-bromo-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B2906655.png)

![Methyl 3-[(2-chloroacetyl)amino]-3-(4-isopropylphenyl)propanoate](/img/structure/B2906656.png)

![2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2906670.png)

![{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B2906673.png)